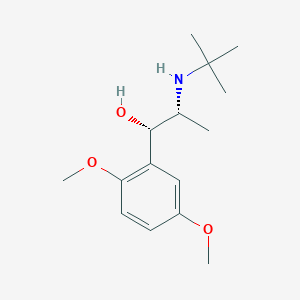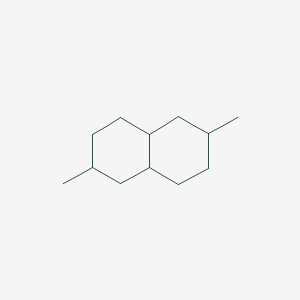
2,6-Dimethyldecalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyldecalin is a bicyclic organic compound with the chemical formula C12H20. It is also known as 2,6-dimethylnaphthalene and is a colorless liquid with a strong odor. This compound has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyldecalin is not well understood. However, it is believed to act as a hydrogenation catalyst due to its ability to undergo catalytic hydrogenation reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,6-Dimethyldecalin. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Dimethyldecalin in lab experiments include its high purity, low toxicity, and its ability to act as a hydrogenation catalyst. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2,6-Dimethyldecalin. These include the development of new synthesis methods, the study of its mechanism of action, and its potential use in the synthesis of new organic compounds. Additionally, its potential use as a hydrogenation catalyst in industrial applications could also be explored.
Conclusion:
In conclusion, 2,6-Dimethyldecalin is an important compound in the field of organic chemistry. Its unique properties make it a valuable tool for scientific research, and its potential applications in various industries make it an interesting compound for further study. With continued research, the full potential of 2,6-Dimethyldecalin can be realized.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyldecalin can be achieved through several methods, including catalytic hydrogenation of 2,6-dimethylnaphthalene, alkylation of naphthalene with isobutylene, and the reaction of 2,6-dimethylbenzene with 1,3-butadiene. Among these methods, the catalytic hydrogenation of 2,6-dimethylnaphthalene is the most common and efficient method.
Applications De Recherche Scientifique
2,6-Dimethyldecalin has been widely used in scientific research for its unique properties. It has been used as a solvent, a reactant, and a starting material in the synthesis of various organic compounds. It has also been used as a model compound for studying the mechanism of hydrogenation reactions.
Propriétés
Numéro CAS |
1618-22-0 |
|---|---|
Nom du produit |
2,6-Dimethyldecalin |
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h9-12H,3-8H2,1-2H3 |
Clé InChI |
XNOHNIPVHGINQP-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC(CCC2C1)C |
SMILES canonique |
CC1CCC2CC(CCC2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



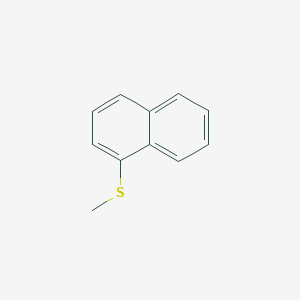
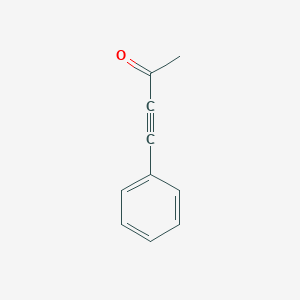
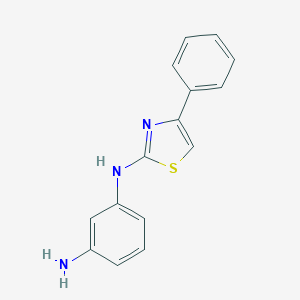
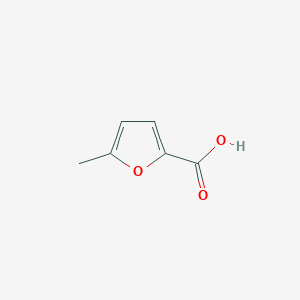
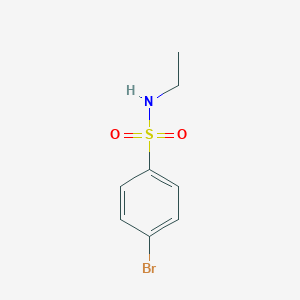
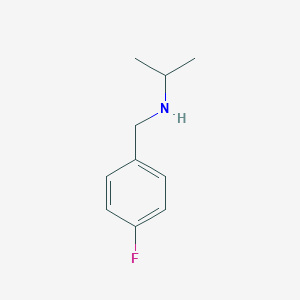
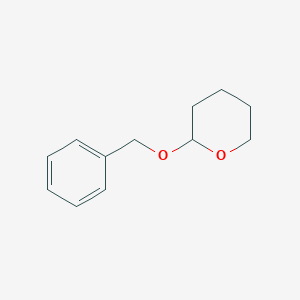
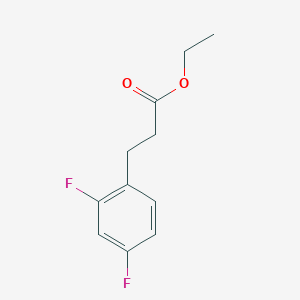
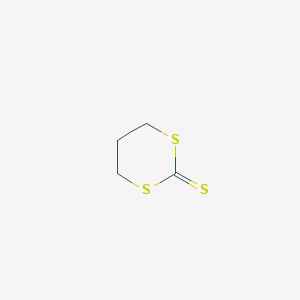
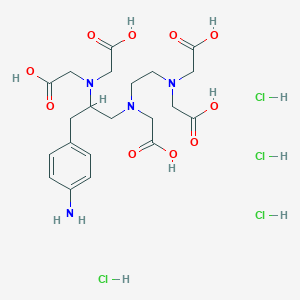

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
